N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a cyclopentyl ring, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 1-(4-methoxyphenyl)cyclopentylmethylamine and thiophen-2-ylmethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often involve the use of anhydrous solvents, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the oxalamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of automated synthesis platforms can help streamline the production process and reduce the potential for human error.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The oxalamide bond can be reduced to form the corresponding amine.
Substitution: The thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)urea
- N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)carbamate
Uniqueness
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its oxalamide functional group, which imparts distinct chemical and biological properties compared to similar compounds with urea or carbamate groups
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-16-8-6-15(7-9-16)20(10-2-3-11-20)14-22-19(24)18(23)21-13-17-5-4-12-26-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRUWCJAKQWLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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